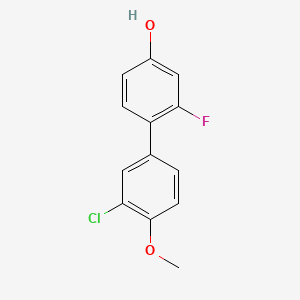

4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol

Übersicht

Beschreibung

4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro and methoxy substituent on one phenyl ring and a fluorine substituent on another phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The chloro and fluorine substituents can be reduced under specific conditions.

Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base and a polar aprotic solvent.

Major Products Formed

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Dehalogenated or defluorinated products.

Substitution: Amino or thiol-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that derivatives of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol exhibit promising antimicrobial properties. For instance, compounds with similar structures have been tested for their efficacy against various bacterial strains and have demonstrated significant antibacterial activity. This suggests potential applications in developing new antibiotics or antiseptics.

Antiviral Properties

Studies indicate that certain derivatives possess antiviral activity. Specifically, compounds derived from this compound have been evaluated for their effectiveness against viruses such as H5N1, showcasing their potential in antiviral drug development .

Cancer Treatment

The compound's ability to inhibit specific protein kinases has made it a candidate for anticancer drug development. Quinazoline derivatives related to this compound have shown promise as effective anticancer agents due to their selective action on cancer cell lines .

Herbicides and Pesticides

The structural characteristics of this compound make it a suitable candidate for synthesis into herbicides and pesticides. Its halogenated nature contributes to increased potency against pests and weeds, which is crucial for agricultural applications.

Synthesis of Functional Materials

The compound can serve as a building block in the synthesis of novel materials with specific functionalities. Its reactivity allows it to be incorporated into polymers or other materials that require specific thermal or electrical properties.

Case Study 1: Antimicrobial Testing

A study conducted on various derivatives of this compound highlighted its effectiveness against Gram-positive bacteria. The results indicated that modifications to the phenolic structure could enhance antibacterial activity, providing insights into future drug design .

Case Study 2: Antiviral Efficacy

In another study focused on antiviral properties, derivatives were tested against H5N1 virus strains. The results showed a dose-dependent inhibition of viral replication, suggesting that further exploration could lead to effective antiviral agents based on this compound .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against various bacterial strains |

| Antiviral agents | Promising results against H5N1 virus | |

| Anticancer drugs | Inhibits protein kinases | |

| Agrochemicals | Herbicides and pesticides | Increased efficacy due to halogenation |

| Material Science | Functional materials synthesis | Potential for novel polymer applications |

Wirkmechanismus

The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro, methoxy, and fluorine substituents can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, receptor binding, and modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(3-Chloro-4-methoxyphenyl)-3-fluorobenzene

- 4-(3-Chloro-4-methoxyphenyl)-3-hydroxyphenol

- 4-(3-Chloro-4-methoxyphenyl)-3-chlorophenol

Uniqueness

4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both chloro and fluorine substituents can enhance its reactivity and stability compared to similar compounds. Additionally, the methoxy group can influence its solubility and interaction with other molecules, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol is an organofluorine compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique molecular structure, exhibits various pharmacological effects that are significant in medicinal chemistry and environmental science. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H11ClFNO2. Its structure includes a fluorine atom and a methoxy group, which contribute to its chemical reactivity and biological profile. The presence of chlorine and fluorine atoms enhances lipophilicity, potentially affecting its interaction with biological membranes.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that aryl halides can inhibit bacterial growth through interference with cellular processes. The chlorinated and fluorinated phenolic compounds have been associated with the inhibition of key enzymes in microbial metabolism, leading to reduced viability of pathogenic strains .

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of phenolic compounds. A study demonstrated that related compounds could induce apoptosis in cancer cells by activating caspase pathways. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation, suggesting that this compound may exhibit similar effects .

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit various enzymes, particularly those involved in inflammatory responses. For example, it has been reported that phenolic compounds can act as selective inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation . This inhibition could provide therapeutic benefits in conditions characterized by chronic inflammation.

Study 1: Antimicrobial Efficacy

A study conducted on a series of chlorinated phenols demonstrated their effectiveness against resistant strains of bacteria. The results indicated that modifications to the phenolic structure, such as the introduction of methoxy and fluoro groups, significantly enhanced antimicrobial activity compared to unmodified phenols. The study concluded that this compound could be a candidate for further development as an antibacterial agent .

Study 2: Anticancer Mechanism Exploration

In vitro studies on cancer cell lines treated with various phenolic compounds revealed that those with fluorinated substituents exhibited higher cytotoxicity. The mechanism was linked to oxidative stress induction and mitochondrial dysfunction, leading to apoptosis. This suggests that this compound may possess similar anticancer properties worth exploring in clinical settings .

Research Findings Summary

Eigenschaften

IUPAC Name |

4-(3-chloro-4-methoxyphenyl)-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO2/c1-17-13-5-2-8(6-11(13)14)10-4-3-9(16)7-12(10)15/h2-7,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBWIKLYQAPALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C=C(C=C2)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90684414 | |

| Record name | 3'-Chloro-2-fluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90684414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261946-56-8 | |

| Record name | 3'-Chloro-2-fluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90684414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.